3-(4,4-difluorocyclohexyl)pyrrolidine
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Overview
Description
3-(4,4-Difluorocyclohexyl)pyrrolidine is a cyclic secondary amine with the molecular formula C10H17F2N. This compound has garnered attention in various fields of research and industry, including drug discovery, material science, and advanced technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-difluorocyclohexyl)pyrrolidine typically involves the reaction of 4,4-difluorocyclohexanone with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Difluorocyclohexyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of advanced materials and technologies.
Mechanism of Action
The mechanism of action of 3-(4,4-difluorocyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4-Difluorocyclohexyl)morpholine
- 3-(4,4-Difluorocyclohexyl)piperidine
- 3-(4,4-Difluorocyclohexyl)azetidine
Uniqueness
3-(4,4-Difluorocyclohexyl)pyrrolidine is unique due to its specific structural features, such as the presence of the difluorocyclohexyl group and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1430091-75-0 |
---|---|
Molecular Formula |
C10H17F2N |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
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